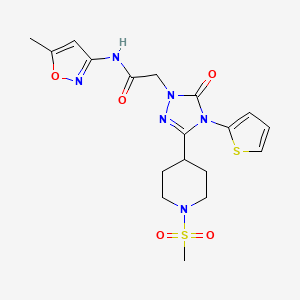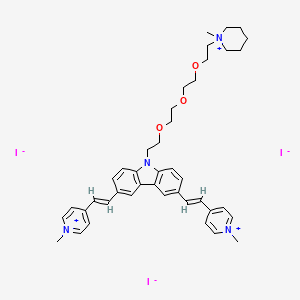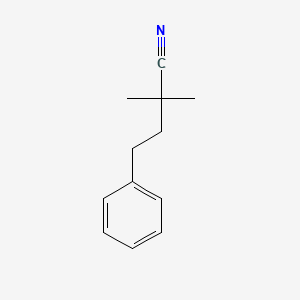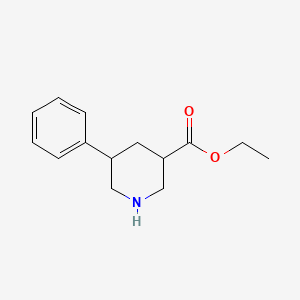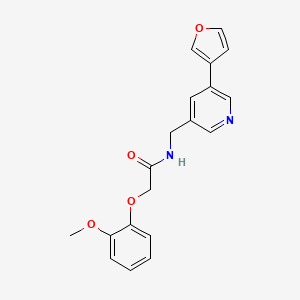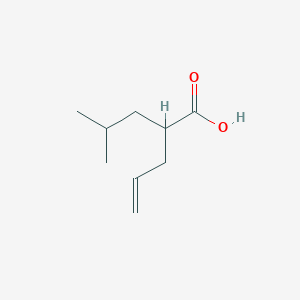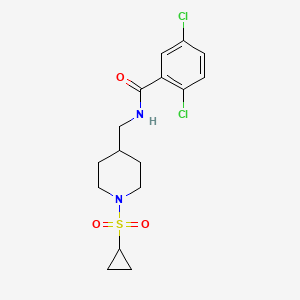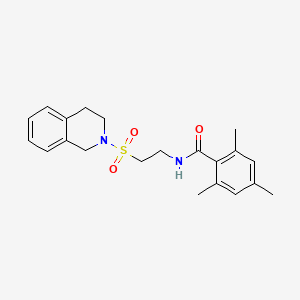![molecular formula C20H21N3O4S2 B2844271 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 941918-69-0](/img/structure/B2844271.png)
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone, also known as MBTPE, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in the field of scientific research due to its unique chemical properties and mechanism of action.
Aplicaciones Científicas De Investigación
Metabolic Pathway Elucidation
The metabolic pathways of novel compounds, such as the one , often involve complex biotransformations. For instance, a study on the metabolism of Lu AA21004, a novel antidepressant, elucidates the involvement of cytochrome P450 enzymes in its oxidative metabolism. Such insights are crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents (Hvenegaard et al., 2012).
Molecular Structure and Pharmacology
Research into the structure-activity relationships (SAR) of piperazine analogues, like the one described, contributes significantly to the development of receptor-specific drugs. A study on melanocortin receptors demonstrates the potential of piperazine derivatives in crafting compounds with selective receptor affinity, which could lead to new therapeutic agents for conditions such as obesity and type 2 diabetes (Mutulis et al., 2004).
Crystallography and Material Science
The crystal structure analysis of novel piperazine derivatives provides fundamental insights into their molecular conformations, which is essential for drug design and material science applications. For example, research on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives reveals their crystalline structures and intermolecular hydrogen bonding patterns, offering a basis for understanding their reactivity and interaction with biological targets (Kumara et al., 2017).
Antimicrobial and Antiviral Research
The design and synthesis of piperazine-based compounds often target antimicrobial and antiviral applications. Studies have shown that certain piperazine derivatives exhibit significant antibacterial and antiviral activities, highlighting their potential as lead compounds in developing new treatments for infectious diseases (Patel & Agravat, 2009).
Enzyme Inhibition for Therapeutic Applications
Research into the inhibition of human carbonic anhydrase isozymes with sulfonamides incorporating piperazine moieties demonstrates the therapeutic potential of these compounds in treating conditions like glaucoma, epilepsy, and cancer. Such studies contribute to the discovery of new drugs with improved efficacy and specificity (Alafeefy et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Propiedades
IUPAC Name |
1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-29(25,26)17-9-5-8-16-19(17)21-20(28-16)23-12-10-22(11-13-23)18(24)14-27-15-6-3-2-4-7-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRKPHQNEYNNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

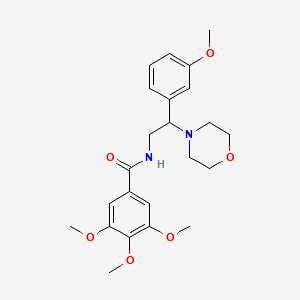
![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2844191.png)
